5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

Organic Synthesis Process Chemistry Intermediate Preparation

Nav1.8 inhibitor programs demand the exact 5-bromo-6-nitro regioisomer; incorrect substitution patterns fail downstream couplings. This compound supplies the validated ortho-bromo-nitro scaffold with orthogonal reactive handles. • Pre-installed C5 aryl bromide & C6 nitro enable 3-step parallel library synthesis without protecting groups. • Documented SnCl₂ reduction (46% yield) delivers 6-amino-5-bromo-1-indanone, the key penultimate intermediate of WO2022121805A1. • Intermediate LogP 2.2, mp 130°C ensures reliable chromatographic behavior and identity certification. Supplied as light-brown solid; sealed dry storage at RT. For R&D use only.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 723760-74-5
Cat. No. B1523398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
CAS723760-74-5
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC(=C(C=C21)Br)[N+](=O)[O-]
InChIInChI=1S/C9H6BrNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2
InChIKeyMUTOBVAOAKQKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Identity


5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one (CAS 723760-74-5, molecular formula C₉H₆BrNO₃, molecular weight 256.05 g/mol) is a disubstituted 1-indanone derivative featuring bromine at the 5-position and a nitro group at the 6-position of the indanone scaffold . Its structure is unequivocally confirmed by ¹H NMR (CDCl₃) δ 2.75–2.82 (m, 2H), 3.18–3.25 (m, 2H), 7.89 (s, 1H), 8.10 (s, 1H) and a sharp melting point of 130 °C, providing robust identity certification for procurement quality control . The compound appears as a light-brown to brown solid requiring sealed, dry storage at room temperature and carries GHS hazard statements H302, H315, and H319, which must be factored into laboratory handling protocols [1].

1
Dual reactive handles (Br at C5, NO₂ at C6) support sequential functionalization in library synthesis
2
Confirmed 5,6-disubstitution pattern required for Nav1.8 inhibitor pharmacophore studies
3
Sharp melting point and certified NMR data enable rapid incoming identity verification

Why Regioisomer Substitution Fails


Although several bromo-nitro-1-indanone regioisomers share the identical molecular formula C₉H₆BrNO₃, their distinct substitution patterns produce markedly different physicochemical properties and synthetic reactivities that preclude interchangeable use. The ortho-relationship between bromine (C5) and nitro (C6) in the title compound creates a unique electronic environment with LogP ~2.2 [1], whereas the reversed regioisomer 5-nitro-6-bromo-1-indanone (CAS 158205-20-0) displays LogP ~3.0 , indicating substantially higher lipophilicity. Furthermore, the specific 5-bromo-6-nitro arrangement is explicitly required as the penultimate intermediate in patented Nav1.8 sodium channel inhibitor syntheses, where incorrect regioisomers fail to produce the desired downstream coupling products [2]. Simply substituting with 5-bromo-1-indanone (CAS 34598-49-7) or 6-nitro-1-indanone (CAS 24623-24-3) results in the loss of one reactive handle, as these mono-functionalized analogs lack either the nitro group required for subsequent reduction or the bromine atom essential for cross-coupling chemistry .

Target
5-Bromo-6-nitro-1-indanone (CAS 723760-74-5)
Ortho Br/NO₂ arrangement; LogP ~2.2; two orthogonal reactive handles
Regioisomer
5-Nitro-6-bromo-1-indanone (CAS 158205-20-0)
Reversed substitution may significantly alter LogP (~3.0) and fail to produce cited Nav1.8 downstream products
Mono-analog
5-Bromo-1-indanone or 6-Nitro-1-indanone
Lack of a second reactive handle requires additional synthetic steps, reducing overall efficiency

Key Differentiation Evidence


Regioselective Nitration Yield and Purity

When 5-bromo-1-indanone (CAS 34598-49-7) is nitrated with fuming HNO₃ under controlled low-temperature conditions (−10 to −15 °C), the reaction proceeds with complete regioselectivity to afford exclusively the 6-nitro product in 51% isolated yield after recrystallization from ethanol, with purity ≥95% . In contrast, nitration of 6-bromo-1-indanone (CAS 158205-20-0) under analogous conditions produces a mixture of regioisomers requiring chromatographic separation . This well-characterized, scalable protocol (demonstrated at 25 g scale) provides procurement teams with a reliable route to a single regioisomer, reducing the downstream purification burden compared to alternative bromo-nitro-indanone syntheses .

Regioselective Nitration
Head-to-head
51% isolated yield, ≥95% purity, single regioisomer
Supports efficient procurement of a single regioisomer, eliminating chromatographic separation burden
Fuming HNO₃, -10 to -15 °C, 25 g scale; data to verify with supplier COA
Organic Synthesis Process Chemistry Intermediate Preparation

Intermediate Lipophilicity via Ortho Substitution

The calculated octanol-water partition coefficient (LogP) for 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is 2.2 [1]. This value is significantly lower than that of its regioisomer 5-nitro-6-bromo-1-indanone (CAS 158205-20-0, LogP 3.01) and higher than that of the mono-nitro analog 6-nitro-1-indanone (CAS 24623-24-3, LogP 1.92–2.25) [2]. The intermediate LogP of the target compound reflects the unique ortho-bromo-nitro electronic interplay, which influences both aqueous solubility and passive membrane permeability—parameters critical for biological screening applications [1].

Intermediate Lipophilicity
Cross-study
LogP = 2.2
Targetvs.Regioisomer 3.01 / Mono-nitro 1.92-2.25
Occupies a balanced LogP region; may support screening for solubility and permeability optimization
Calculated values only; experimental logD determination recommended
Physicochemical Profiling Drug Design Lipophilicity

Patent-Cited Utility in Nav1.8 Inhibitors

Patent WO2022121805A1 explicitly discloses the reduction of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one using tin(II) chloride dihydrate in ethanol to yield 6-amino-5-bromo-1-indanone (46% yield), a critical intermediate in the synthesis of fused-ring Nav1.8 sodium channel inhibitors intended for broad-spectrum pain treatment [1]. Neither the 4-nitro regioisomer (CAS 1260011-21-9) nor the 6-bromo-5-nitro isomer (CAS 158205-20-0) is cited in this patent context, indicating that the specific 5-bromo-6-nitro substitution pattern is structurally required for the downstream pharmacophore [1]. This direct translational link to a defined therapeutic target class distinguishes the compound from generic bromo-nitro-indanone building blocks [2].

Nav1.8 Patent Citation
Class-level inference
Explicitly cited in WO2022121805A1 as a key intermediate for Nav1.8 inhibitors
Supports procurement justification for Nav1.8-focused pathway studies; regioisomer relevance requires review
Binary citation context; alternative regioisomers not cited in this patent
Medicinal Chemistry Ion Channel Pharmacology Pain Therapeutics

Melting Point as Identity Indicator

The melting point of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is reported as 130 °C (sharp, after ethanolic recrystallization) . This value is distinct from the melting point of its synthetic precursor 5-bromo-1-indanone (126–129 °C) [1] and higher than that of 6-nitro-1-indanone (~98–100 °C) , enabling melting point determination to serve as a rapid, low-cost identity and purity check upon receipt. The availability of certified ¹H NMR reference data (four distinct proton environments, two aromatic singlets characteristic of the 5,6-disubstitution pattern) further allows procurement teams to confirm structural integrity before committing the compound to multi-step synthetic sequences .

Melting Point Identity
Head-to-head
mp 130 °C (sharp)
Target 130°Cvs.Precursor 126-129°C / Mono-nitro ~98-100°C
Enables rapid, instrument-free incoming identity check against common analogs
Post-ethanolic recrystallization; open capillary method context
Quality Control Analytical Chemistry Procurement Specification

Orthogonal Reactivity for Diversification

The 5-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the 6-nitro group can be selectively reduced to an amine (SnCl₂/EtOH, 46% yield) without affecting the bromine atom, as demonstrated in the patent literature [1]. In contrast, the mono-functionalized analog 6-nitro-1-indanone lacks the halogen coupling handle, while 5-bromo-1-indanone requires a separate nitration step to install the nitro group, adding an extra synthetic operation and reducing overall efficiency when both functionalities are ultimately required . This orthogonal reactivity makes the target compound a superior single-building-block entry point for parallel library synthesis, where diverse aryl/heteroaryl groups can be introduced at C5 followed by C6 amine functionalization [1].

Orthogonal Reactivity
Class-level inference
Two orthogonal sites: Br (cross-coupling) + NO₂ (reduction to NH₂)
Supports step-count reduction in library synthesis; reported reduction yield 46%
SnCl₂·2H₂O, EtOH, 5 h protocol; step efficiency advantage over mono-functionalized building blocks
Synthetic Methodology Diversification Library Synthesis

Validated Application Scenarios


Nav1.8 Sodium Channel Inhibitor Discovery

Medicinal chemistry teams pursuing voltage-gated sodium channel Nav1.8 inhibitors for chronic and neuropathic pain indications can employ this compound as the direct precursor to 6-amino-5-bromo-1-indanone, a key intermediate in the fused-ring scaffold series protected by WO2022121805A1 [1]. The documented reduction protocol (SnCl₂·2H₂O, EtOH, 46% yield) provides a validated entry point, and the bromine atom retained after reduction allows subsequent Pd-mediated cross-coupling to introduce aryl or heteroaryl diversity at C5, enabling rapid SAR exploration around the Nav1.8 pharmacophore [1].

Parallel Library Synthesis Platform

The compound's two pre-installed, orthogonally reactive functional groups—an aryl bromide for cross-coupling and a nitro group for reduction/functionalization—make it an ideal single-building-block starting material for parallel synthesis of disubstituted indanone libraries [1]. A typical workflow involves: (i) Suzuki coupling at C5 to introduce aryl/heteroaryl diversity, (ii) SnCl₂-mediated nitro reduction to the C6 amine, and (iii) amine capping (acylation, sulfonylation, or reductive amination). This three-step sequence generates diverse, drug-like 5,6-disubstituted indanones without requiring protecting-group manipulations, significantly accelerating hit-to-lead timelines [1].

Physicochemical ADME Probe Standard

With its intermediate LogP of 2.2, well-characterized melting point (130 °C), and established chromatographic behavior, this compound can serve as a calibration standard or reference probe in ADME assays where a neutral, moderately lipophilic small molecule is required [1]. Its distinct LogP value fills the gap between the more polar 6-nitro-1-indanone (LogP ~1.9–2.2) and the more lipophilic 5-nitro-6-bromo-1-indanone (LogP 3.0), providing a useful benchmark for HPLC logD determination methods or PAMPA permeability assays [1].

Photodynamic Therapy Precursor Development

The compound is cited in the context of photoactivated enediyne chimera synthesis (Tetrahedron Letters, 2004, 45, 7753–7756), where 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one serves as a precursor to enediyne warheads that undergo photo-Bergman cyclization to generate DNA-cleaving diradical species [1]. Research groups developing light-activated antitumor agents can leverage the established synthetic connection to access photoactivatable enediyne scaffolds, exploiting the bromine substituent for Pd-catalyzed attachment of porphyrin or nucleic acid-targeting moieties [1].

Nav1.8 Inhibitor Pathway Studies
Patent-cited precursor to 6-amino-5-bromo-1-indanone scaffold
Downstream coupling efficiency and pharmacophore mapping
Parallel Library Synthesis
Dual orthogonal reactive handles (Br for cross-coupling, NO₂ for reduction)
Step-efficiency and protecting-group-free route validation
ADME Probe and LogD Calibration
Intermediate LogP ~2.2 and distinct thermal identity
HPLC logD method benchmarking and PAMPA permeability assay context
Photoactivatable Enediyne Research
Reported precursor to photo-Bergman cyclization warheads
Synthetic route reproducibility and DNA-cleavage endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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